Solution-Processed OLED Efficiency: MADN Retains Functionality Where ADN Fails Completely
In a direct comparative study of ADN derivatives as hosts with DPAVBi dopant in spin-coated OLEDs, MADN achieved a current efficiency of 1.5–2.1 cd/A, whereas unsubstituted ADN exhibited zero light emission due to severe film crystallization [1]. The study further demonstrated that MADN and TBADN formed amorphous, smooth films under identical spin-coating conditions, while ADN developed crystalline domains that increased surface roughness and leakage current [1].
| Evidence Dimension | Current Efficiency (Spin-Coated OLED) |
|---|---|
| Target Compound Data | 1.5–2.1 cd/A (MADN) |
| Comparator Or Baseline | 0 cd/A (ADN, no light emission) |
| Quantified Difference | Infinite improvement (functional vs. non-functional) |
| Conditions | Spin-coated emitting layer; host doped with DPAVBi; ITO/PEDOT:PSS/EML/LiF/Al device structure |
Why This Matters
This demonstrates that MADN is viable for solution-processed OLED fabrication, whereas unsubstituted ADN is unusable in this manufacturing route, directly impacting procurement decisions for solution-based production lines.
- [1] Park, Y.-I., Park, J., Park, J. Alkyl Group Effect on Small Molecule Emitter Based on Anthracene Moiety in Solution Process. Molecular Crystals and Liquid Crystals, 2011, 539, 11-17. View Source
